molecular formula C11H10BrNO4 B2581455 Methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate CAS No. 2219419-13-1

Methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Cat. No.: B2581455
CAS No.: 2219419-13-1
M. Wt: 300.108
InChI Key: NNDAKAQXHFLCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is a heterocyclic compound featuring a benzoxazepine core fused with a seven-membered ring containing both oxygen and nitrogen atoms. The structure is substituted with a bromine atom at position 9, a keto group at position 5, and a methyl ester at position 5. This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological and inflammatory pathways.

Key structural attributes include:

  • Molecular framework: A 1,4-benzoxazepine system, which combines aromatic and heterocyclic properties.
  • Functional groups: The bromine substituent enhances electrophilic reactivity, while the methyl ester improves solubility for further derivatization.
  • Synthetic relevance: Evidence from Enamine Ltd. (2018) and CymitQuimica (2025) highlights its use as a building block for drug discovery, with its carboxylic acid analog (CAS: 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid) listed at a premium price (€670.00/50 mg) .

Properties

IUPAC Name

methyl 9-bromo-5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO4/c1-16-11(15)6-4-7-9(8(12)5-6)17-3-2-13-10(7)14/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDAKAQXHFLCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)OCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and bromoacetic acid.

    Cyclization: The key step involves the cyclization of the intermediate to form the benzoxazepine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 9 is susceptible to nucleophilic substitution (SN2/SNAr) due to its electron-withdrawing environment. Reactions typically proceed under mild conditions:

Reaction Type Conditions Product References
Suzuki–Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C, 12 h)Methyl 9-aryl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C)Methyl 9-amino-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Key Findings :

  • Suzuki coupling with arylboronic acids yields biaryl derivatives, useful in medicinal chemistry.

  • Amination reactions require bulky ligands (e.g., Xantphos) to suppress side reactions .

Reactivity of the Ketone Group

The 5-oxo group participates in condensation and reduction reactions:

Reaction Type Conditions Product References
Reductive AminationNaBH₃CN, NH₄OAc, MeOH (RT, 6 h)Methyl 9-bromo-5-(alkylamino)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
Knoevenagel CondensationMalononitrile, piperidine, EtOH (reflux)Methyl 9-bromo-5-(cyanomethylene)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Key Findings :

  • Reductive amination proceeds efficiently with sodium cyanoborohydride, retaining the ester group .

  • Condensation with active methylene compounds forms α,β-unsaturated derivatives .

Ester Group Transformations

The methyl carboxylate undergoes hydrolysis and transesterification:

Reaction Type Conditions Product References
Acid Hydrolysis6 M HCl, dioxane (reflux, 8 h)9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
Enzymatic TransesterificationLipase, tert-butanol (40°C, 24 h)tert-Butyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Key Findings :

  • Hydrolysis to the carboxylic acid enables further derivatization (e.g., amide coupling).

  • Enzymatic methods offer regioselectivity advantages over chemical catalysis .

Ring Functionalization and Rearrangements

The benzoxazepine core undergoes ring-opening and annulation:

Reaction Type Conditions Product References
Rh-Catalyzed Hydroamination[Rh(cod)Cl]₂, DTBM-Segphos, DCE (70°C)Fused tricyclic amines (e.g., pyrrolobenzoxazepines)
Acid-Mediated Ring ExpansionH₂SO₄, AcOH (reflux, 12 h)9-Bromo-1,5-diazepine-2,7-dione derivatives

Key Findings :

  • Rhodium catalysis enables enantioselective hydroamination for chiral heterocycles .

  • Ring expansion under acidic conditions generates diazepine derivatives .

Cross-Coupling and Catalytic Modifications

Transition-metal catalysis facilitates C–H activation:

Reaction Type Conditions Product References
C–H ArylationPd(OAc)₂, Ag₂CO₃, DMA (120°C, 24 h)Methyl 9-bromo-5-oxo-7-aryl-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
Photoredox AlkylationIr(ppy)₃, Blue LED, DMF (RT, 6 h)Alkylated derivatives at position 3 or 4

Key Findings :

  • Palladium-mediated arylation occurs selectively at the electron-rich C7 position .

  • Photoredox methods enable radical-based functionalization under mild conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate has been investigated for its potential as an antibacterial agent. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has been noted that the presence of bromo-substituents enhances the antibacterial potency of synthesized derivatives .

Antibacterial Activity

Studies have demonstrated that derivatives of this compound can show activity comparable to standard antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values for these compounds suggest their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Synthetic Methodologies

The synthesis of this compound often involves multicomponent reactions (MCRs), which are efficient for producing complex molecular architectures in a single step. These methods facilitate the rapid assembly of various functional groups while minimizing waste and improving yields .

Multicomponent Reactions

MCRs have been utilized to synthesize this compound alongside other biologically active molecules. The incorporation of different substituents during synthesis allows for the exploration of structure-activity relationships (SAR), which can lead to the discovery of more potent derivatives .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives.

StudyFindings
Rajanarendar et al., 2017Investigated antibacterial activity against multiple bacterial strains; found that bromo-substituted compounds exhibited enhanced activity compared to non-substituted analogs .
MDPI Review on Multicomponent ReactionsHighlighted the efficiency of MCRs in synthesizing complex molecules like Methyl 9-bromo-5-oxo derivatives; emphasized the importance of substituents in modulating biological activity .
PMC Article on Medicinal ChemistryDiscussed the potential applications of related compounds in treating infections; noted promising results in preclinical studies .

Mechanism of Action

The mechanism of action of methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Applications
Methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate Benzoxazepine Br (C9), COOCH3 (C7), O (C5) ~313.14* Drug discovery intermediates
9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid Benzoxazepine Br (C9), COOH (C7), O (C5) 299.11 High-cost building block
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine Cl (C6), SO2, hydrazine-Schiff base 455.94 Antimicrobial/antiviral research
2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione Triazine Allyl ether, phenyl, diketone 273.29 Crystallography studies

*Estimated based on molecular formula.

Physicochemical Properties

Spectroscopic and Thermal Analysis

  • This compound: No direct spectroscopic data is available. However, its carboxylic acid analog (CAS: 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid) is noted for high purity and stability in synthetic workflows .
  • Benzodithiazine analog () : Exhibits a high melting point (310–311°C decomposition), IR bands for C=O (1715 cm⁻¹) and SO2 (1130–1330 cm⁻¹), and distinct ¹H-NMR signals for aromatic protons (δ 6.37–8.40 ppm) .
  • Triazine analog () : Crystal structure analysis reveals a planar triazine ring (r.m.s. deviation = 0.019 Å) and hydrogen-bonded dimer formation .

Q & A

Q. Basic

  • Chromatography : Use HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity (>95%, as per HLC methods for brominated esters) .
  • Spectroscopy : Confirm structure via 1H^1H-/13C^{13}C-NMR (chemical shifts for bromine deshielding and ester carbonyl signals) and FT-IR (C=O stretch at ~1700 cm1^{-1}).
  • Elemental Analysis : Verify molecular composition (C11_{11}H10_{10}BrNO4_{4}) with combustion analysis .

What advanced techniques are used for crystal structure determination of related benzoxazepine derivatives?

Q. Advanced

  • X-ray Diffraction (XRD) : Employ single-crystal XRD with instruments like the Agilent SuperNova Dual diffractometer. Refinement parameters (e.g., R-factor <0.08) ensure accuracy .
  • Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H···O bonds) to understand packing motifs, as demonstrated in triazine derivatives .
  • Thermal Parameters : Use anisotropic displacement parameters to model atomic vibrations and disorder .

How should researchers handle and store this compound to prevent degradation?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to avoid hydrolysis of the ester group.
  • Moisture Control : Use desiccants (silica gel) and avoid aqueous environments, as brominated compounds may hydrolyze .
  • Safety : Follow H-code guidelines (e.g., H315/H319 for skin/eye irritation) and use PPE (gloves, goggles) during handling .

How does the bromine substituent influence reactivity in cross-coupling reactions?

Advanced
The C9 bromine serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 for aryl boronic acid coupling.
  • Solvent Optimization : Employ anhydrous DMF or THF to enhance reaction efficiency.
  • Byproduct Analysis : Monitor debromination side reactions via LC-MS .

What challenges arise in computational modeling of this compound’s conformational dynamics?

Q. Advanced

  • Torsional Strain : The tetrahydro-1,4-benzoxazepine ring exhibits puckering, requiring DFT (B3LYP/6-31G*) or MD simulations to model low-energy conformers.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to predict solubility and reactivity .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., ester carbonyl vs. bromine) for reaction planning .

How can discrepancies between spectroscopic and crystallographic data be resolved?

Q. Advanced

  • Multi-Technique Validation : Cross-validate NMR/XRD data with IR and mass spectrometry.
  • Refinement Protocols : Adjust XRD refinement constraints (e.g., isotropic vs. anisotropic thermal parameters) to resolve atomic positional conflicts .
  • Dynamic Effects : Account for temperature-dependent conformational changes in NMR (e.g., variable-temperature studies) .

What role does this compound play as a building block in heterocyclic chemistry?

Q. Advanced

  • Scaffold Functionalization : The ester and bromine groups enable derivatization (e.g., hydrolysis to carboxylic acids, cross-coupling to biaryls) for drug discovery .
  • Ring Expansion : React with nucleophiles (e.g., amines) to synthesize larger heterocycles (e.g., dibenzoxazepines) .

What analytical strategies are recommended for tracking degradation products?

Q. Advanced

  • LC-MS/MS : Monitor hydrolyzed products (e.g., free carboxylic acid) with reverse-phase columns and ESI ionization.
  • Stability Studies : Accelerate degradation under stress conditions (heat, light) per ICH guidelines .

How can researchers optimize reaction yields in large-scale syntheses?

Q. Advanced

  • Catalyst Loading : Reduce Pd catalyst to <1 mol% to minimize costs and metal residues.
  • Flow Chemistry : Implement continuous flow reactors for improved heat/mass transfer in esterification steps .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.